molecular formula C13H23NaO7S B12686435 Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt CAS No. 83930-08-9

Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt

Cat. No.: B12686435
CAS No.: 83930-08-9
M. Wt: 346.37 g/mol
InChI Key: YWQNWCDUGLDPHJ-UHFFFAOYSA-M
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Description

Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt typically involves the esterification of butanedioic acid with 2-ethylhexanol in the presence of a sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction mixture is typically heated to a specific temperature, and the esterification is catalyzed by an acid catalyst. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological assays and experiments to improve the solubility of hydrophobic compounds.

    Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.

    Industry: Applied in the production of detergents, emulsifiers, and dispersants

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfonate group interacts with water molecules, while the ester groups interact with hydrophobic substances, facilitating their dispersion in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
  • Dioctyl sodium sulfosuccinate
  • Sodium docusate

Uniqueness

Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt is unique due to its specific ester configuration, which provides distinct surfactant properties compared to other similar compounds. Its ability to enhance solubility and reduce surface tension makes it particularly valuable in various industrial and scientific applications .

Properties

CAS No.

83930-08-9

Molecular Formula

C13H23NaO7S

Molecular Weight

346.37 g/mol

IUPAC Name

sodium;4-(2-ethylhexoxy)-1-methoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-12(14)8-11(13(15)19-3)21(16,17)18;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1

InChI Key

YWQNWCDUGLDPHJ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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